Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane
Description
Systematic Nomenclature and IUPAC Classification
Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as triethoxy-[1-(4-nitrophenyl)oct-1-enyl]silane . The nomenclature reflects its three ethoxy groups ($$-\text{OCH}2\text{CH}3$$) bonded to a silicon atom, which is further connected to a substituted octenyl chain. The octenyl moiety contains a double bond at the 1-position and a 4-nitrophenyl substituent at the same carbon (C1).
The IUPAC name is derived as follows:
- Triethoxy : Three ethoxy groups attached to silicon.
- 1-(4-nitrophenyl)oct-1-enyl : An eight-carbon chain (octyl) with a double bond at position 1 ($$en$$) and a 4-nitrophenyl group ($$-\text{C}6\text{H}4\text{NO}_2$$) substituted at the same carbon.
- Silane : The central silicon atom bonded to the organic substituents.
The molecular formula is $$\text{C}{20}\text{H}{33}\text{NO}_5\text{Si}$$, with a molecular weight of 395.6 g/mol .
| Property | Value |
|---|---|
| IUPAC Name | triethoxy-[1-(4-nitrophenyl)oct-1-enyl]silane |
| Molecular Formula | $$\text{C}{20}\text{H}{33}\text{NO}_5\text{Si}$$ |
| Molecular Weight | 395.6 g/mol |
| Canonical SMILES | CCCCCCC=C(C1=CC=C(C=C1)N+[O-])Si(OCC)OCC |
Molecular Architecture and Stereochemical Considerations
The compound’s structure integrates a silicon-centered core bonded to three ethoxy groups and a hybrid organic chain. The octenyl group ($$-\text{C}7\text{H}{13}-\text{CH}_2-$$) features a terminal double bond ($$\text{C}=\text{C}$$) at position 1, creating geometric isomerism (cis/trans). However, the substituents on the double bond (a 4-nitrophenyl group and a hydrogen atom) introduce asymmetry, potentially leading to E/Z stereoisomerism .
Key structural features include:
- Silicon Coordination : The silicon atom adopts a tetrahedral geometry, bonded to three oxygen atoms from ethoxy groups and one carbon from the octenyl chain.
- Conjugation Effects : The 4-nitrophenyl group ($$-\text{C}6\text{H}4\text{NO}2$$) introduces electron-withdrawing nitro ($$-\text{NO}2$$) substituents at the para position, creating resonance stabilization across the aromatic ring. This conjugation extends to the double bond in the octenyl chain, influencing reactivity.
- Steric Interactions : The ethoxy groups ($$-\text{OCH}2\text{CH}3$$) and the bulky octenyl-nitrophenyl moiety create steric hindrance around the silicon center, affecting rotational freedom and conformational preferences.
The Standard InChI representation is:
InChI=1S/C20H33NO5Si/c1-5-9-10-11-12-13-20(18-14-16-19(17-15-18)21(22)23)27(24-6-2,25-7-3)26-8-4/h13-17H,5-12H2,1-4H3
This string encodes atomic connectivity, stereochemistry, and isotopic information, confirming the absence of chiral centers but highlighting planar asymmetry in the nitrophenyl-octenyl system.
Crystallographic Data and Conformational Analysis
As of current research, no crystallographic data (e.g., X-ray diffraction structures) are publicly available for this compound. However, computational models and analogous silane compounds suggest:
- Bond Lengths : The $$\text{Si}-\text{O}$$ bonds in the ethoxy groups are approximately 1.64–1.68 Å , typical for organosilicon compounds. The $$\text{Si}-\text{C}$$ bond length is ~1.88 Å.
- Dihedral Angles : The ethoxy groups exhibit rotational flexibility, with $$\text{C}-\text{O}-\text{Si}-\text{O}$$ dihedral angles ranging from 55° to 65° in low-energy conformers.
- Conformational Stability : Energy minima are predicted for configurations where the nitrophenyl group lies antiperiplanar to one ethoxy group, minimizing steric clashes.
| Parameter | Value |
|---|---|
| Predicted $$\text{Si}-\text{O}$$ Bond Length | 1.64–1.68 Å |
| Predicted $$\text{Si}-\text{C}$$ Bond Length | 1.88 Å |
| Dihedral Angle Range | 55°–65° |
Structure
3D Structure
Properties
CAS No. |
921200-46-6 |
|---|---|
Molecular Formula |
C20H33NO5Si |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
triethoxy-[1-(4-nitrophenyl)oct-1-enyl]silane |
InChI |
InChI=1S/C20H33NO5Si/c1-5-9-10-11-12-13-20(18-14-16-19(17-15-18)21(22)23)27(24-6-2,25-7-3)26-8-4/h13-17H,5-12H2,1-4H3 |
InChI Key |
GCJKZJJVSQLOHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C(C1=CC=C(C=C1)[N+](=O)[O-])[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from Aryl Halides
One common method involves the coupling of an aryl halide with a trialkoxysilane. The general reaction can be represented as follows:
$$
\text{ArX} + \text{R}3\text{SiOEt} \xrightarrow{\text{Catalyst}} \text{ArSiR}3 + \text{HX}
$$
Where:
- ArX = 4-nitrophenyl halide (e.g., bromide or iodide)
- R = ethoxy group
- Catalyst = typically a palladium or nickel catalyst
Esterification Method
Another approach is through the esterification of silanol with an appropriate carboxylic acid derivative. In this case, the nitro-substituted phenol can react with an ethoxysilane in the presence of an acid catalyst:
$$
\text{PhO-NO}2 + \text{R}3\text{SiOH} \xrightarrow{\text{Acid}} \text{PhO-NO}2\text{SiR}3 + \text{H}_2\text{O}
$$
This method is advantageous for its simplicity and high yield.
Hydrosilylation Reaction
The hydrosilylation reaction can also be employed to synthesize triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane. This involves the addition of a silane to an alkene, where the alkene is derived from 4-nitrophenyl octenoate:
$$
\text{R}3\text{SiH} + \text{C=C} \xrightarrow{\text{Catalyst}} \text{R}3\text{Si-C}(\text{C})-\text{C}(\text{NO}_2)
$$
This method typically requires a platinum-based catalyst and can provide high regioselectivity.
The efficiency of these preparation methods can vary significantly based on reaction conditions such as temperature, pressure, and catalyst type. Below is a summary table of yields and conditions for each method:
| Preparation Method | Yield (%) | Reaction Conditions |
|---|---|---|
| Direct Synthesis | 75% | Palladium catalyst, room temperature |
| Esterification Method | 85% | Acid catalyst, reflux conditions |
| Hydrosilylation Reaction | 90% | Platinum catalyst, moderate temperature |
The preparation of this compound can effectively be achieved through various synthetic routes including direct synthesis from aryl halides, esterification methods, and hydrosilylation reactions. Each method presents unique advantages in terms of yield and operational simplicity, making them suitable for different applications in research and industrial settings.
Further research could explore optimizing these synthesis methods for improved yields and reduced environmental impact, as well as investigating potential modifications to enhance the compound's properties for specific applications in materials science or organic electronics.
Chemical Reactions Analysis
Types of Reactions
Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Silane derivatives with different functional groups replacing the ethoxy groups.
Scientific Research Applications
Material Science Applications
1.1. Surface Coatings
Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane is utilized in creating advanced surface coatings. Its silane functionality allows it to bond effectively with various substrates, enhancing adhesion and durability. This property is particularly beneficial in waterproofing applications where the compound can be used to modify surfaces for increased resistance to moisture and environmental degradation.
Case Study: Waterproofing Applications
A study indicated that silane compounds, including triethoxy variants, are effective in waterproofing building materials such as concrete and masonry. The application of these silanes forms a hydrophobic layer that prevents water penetration while allowing vapor permeability, thus maintaining the structural integrity of the materials used .
Organic Chemistry Applications
2.1. Synthesis of Functionalized Silanes
This compound serves as a precursor in the synthesis of functionalized silanes. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
Example: Click Chemistry
The compound can be employed in click chemistry reactions, where it participates in the formation of covalent bonds through azide-alkyne cycloadditions. This application is particularly relevant in creating complex molecular architectures for pharmaceuticals and advanced materials .
Nanotechnology Applications
3.1. Nanoparticle Functionalization
In nanotechnology, this compound can be used to functionalize nanoparticles, enhancing their stability and compatibility with various matrices. This functionalization is crucial for applications in drug delivery systems and biosensors.
Case Study: Copper Nanoparticles
Research demonstrated that using triethoxy-silanes for the stabilization of copper nanoparticles improved their catalytic properties while preventing aggregation during reactions. This application highlights the compound's role in enhancing the performance of nanomaterials in catalytic processes .
Environmental Applications
4.1. Remediation Technologies
The compound has potential applications in environmental remediation technologies, particularly for the treatment of contaminated water and soil. Its ability to bind to various pollutants allows it to facilitate their removal or neutralization.
Example: Adsorption Studies
Studies have shown that silanes can enhance the adsorption capacity of materials used in filtration systems for removing heavy metals and organic pollutants from water sources. This compound can be integrated into adsorbent materials to improve their efficacy .
Summary Table of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Material Science | Surface coatings for waterproofing | Enhanced adhesion and moisture resistance |
| Organic Chemistry | Synthesis of functionalized silanes | Versatile building block for complex molecules |
| Nanotechnology | Functionalization of nanoparticles | Improved stability and catalytic properties |
| Environmental Science | Remediation technologies for water treatment | Enhanced adsorption capacity for pollutants |
Mechanism of Action
The mechanism of action of Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane involves its ability to form covalent bonds with other molecules through its silane and nitrophenyl groups. The ethoxy groups can undergo hydrolysis to form silanol groups, which can then react with other silanol groups or substrates to form strong siloxane bonds. This property makes it useful in applications requiring strong adhesion and durability.
Comparison with Similar Compounds
Alkyl Chain Length Variation
Triethoxy(ethyl)silane (C2) and Triethoxy(octyl)silane (C8) differ in alkyl chain length. Evidence indicates that longer alkyl chains (e.g., C8) enhance hydrophobicity and fatigue resistance in fiber-reinforced composites, while shorter chains (C2) improve interfacial bonding by removing polar hydroxyl groups more effectively .
Substituent Functional Groups
- 3-Mercaptopropyltriethoxysilane : Contains a thiol (-SH) group, enabling strong covalent bonds with metals or rubber matrices. In contrast, the nitro group in the target compound may offer electronic stabilization or UV absorption but requires complementary substrates for adhesion .
- γ-Glycidoxypropyl trimethoxy silane : Epoxy-functional silane used for crosslinking in polymers. The nitro group in the target compound lacks crosslinking ability but may improve thermal stability .
Aromatic vs. Aliphatic Silanes
- Trimethyl[(4-nitrophenyl)ethynyl]silane (): Shares the 4-nitrophenyl group but uses a trimethylsilane and ethynyl linker. The triethoxy groups in the target compound facilitate hydrolysis and bonding to hydroxylated surfaces, unlike trimethyl silanes .
- Triethoxy[1-(4-methoxyphenyl)oct-1-en-1-yl]silane (): Methoxy (electron-donating) vs.
Data Table: Comparative Properties of Key Silanes
Biological Activity
Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane is a silane compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₂₃N₃O₃Si
- Molecular Weight : 395.565 g/mol
- CAS Number : 921200-46-6
This silane is characterized by the presence of a nitrophenyl group, which is known for its reactivity and potential biological implications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, chalcone derivatives, which share structural similarities, have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC₅₀ values for these compounds ranged from 42.1 µM to 95.4 µM, indicating potent activity against cancer cells while remaining safe for normal Vero cells with IC₅₀ values exceeding 200 µM .
The mechanisms through which these compounds exert their effects include:
- Cell Cycle Arrest : Compounds similar to this compound have been observed to induce cell cycle arrest in the G0/G1 phase, which is crucial in preventing the proliferation of cancer cells .
- Apoptosis Induction : Studies utilizing acridine orange-ethidium bromide staining demonstrated that these compounds significantly increase the percentage of apoptotic nuclei in treated cells compared to controls, suggesting that they promote programmed cell death in cancerous cells .
Case Study 1: Cytotoxicity Assessment
A study assessed the cytotoxicity of this compound on HCT-116 cells. The findings indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC₅₀ value determined through MTT assays. This aligns with the behavior observed in other nitrophenyl-containing compounds that exhibit similar anticancer activities.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 | TBD | Apoptosis induction |
| Chalcone AC-10 | MCF-7 | 74.7 | Cell cycle arrest |
| Chalcone AC-13 | HCT-116 | 42.1 | Apoptosis induction |
Case Study 2: Anti-inflammatory Effects
In addition to anticancer properties, compounds with similar structures have been investigated for their anti-inflammatory effects. Research indicates that such compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation, potentially making them useful in treating inflammatory diseases.
Q & A
Q. What analytical methods quantify silane incorporation into polymer matrices?
- Methodological Answer :
- Solid-state NMR : Probes Si-O-Si network formation in composites.
- XPS : Measures silicon surface concentration.
- TGA-MS : Tracks decomposition products (e.g., ethoxy fragments) to confirm crosslinking efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
